1H-1,2,4-Triazole, 3-(5-nitro-2-furanyl)-1,5-diphenyl-

Medicinal Chemistry Structure‑Activity Relationship Anti‑infective Design

CAS 651714‑00‑0 denotes 1H‑1,2,4‑triazole, 3‑(5‑nitro‑2‑furanyl)‑1,5‑diphenyl‑ (synonym: 3‑(5‑nitrofuran‑2‑yl)‑1,5‑diphenyl‑1,2,4‑triazole), a fully synthetic, trisubstituted 1,2,4‑triazole with molecular formula C₁₈H₁₂N₄O₃ and molecular weight 332.3 g mol⁻¹ [REFS‑1]. The scaffold contains a central 1,2,4‑triazole ring N1,N5‑disubstituted with phenyl groups and C3‑linked to a 5‑nitrofuran‑2‑yl moiety, placing it at the intersection of two validated anti‑infective pharmacophores: the 5‑nitrofuran warhead and the 1,2,4‑triazole core [REFS‑2][REFS‑3].

Molecular Formula C18H12N4O3
Molecular Weight 332.3 g/mol
CAS No. 651714-00-0
Cat. No. B12521162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-1,2,4-Triazole, 3-(5-nitro-2-furanyl)-1,5-diphenyl-
CAS651714-00-0
Molecular FormulaC18H12N4O3
Molecular Weight332.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=NN2C3=CC=CC=C3)C4=CC=C(O4)[N+](=O)[O-]
InChIInChI=1S/C18H12N4O3/c23-22(24)16-12-11-15(25-16)17-19-18(13-7-3-1-4-8-13)21(20-17)14-9-5-2-6-10-14/h1-12H
InChIKeyMNNVYBXEGNXMRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 651714-00-0 – 1H‑1,2,4‑Triazole, 3‑(5‑nitro‑2‑furanyl)‑1,5‑diphenyl‑: Core Structural Identity and Sourcing Overview


CAS 651714‑00‑0 denotes 1H‑1,2,4‑triazole, 3‑(5‑nitro‑2‑furanyl)‑1,5‑diphenyl‑ (synonym: 3‑(5‑nitrofuran‑2‑yl)‑1,5‑diphenyl‑1,2,4‑triazole), a fully synthetic, trisubstituted 1,2,4‑triazole with molecular formula C₁₈H₁₂N₄O₃ and molecular weight 332.3 g mol⁻¹ [REFS‑1]. The scaffold contains a central 1,2,4‑triazole ring N1,N5‑disubstituted with phenyl groups and C3‑linked to a 5‑nitrofuran‑2‑yl moiety, placing it at the intersection of two validated anti‑infective pharmacophores: the 5‑nitrofuran warhead and the 1,2,4‑triazole core [REFS‑2][REFS‑3].

Pharmacophore Dual 5-nitrofuran and 1,2,4-triazole anti-infective research scaffold
Substitution Unique N1,N5-diphenyl pattern not found in commercial nitrofuran-triazole analogs
Supply Synthetic origin supports reproducible procurement for SAR campaigns

Why Generic 1,2,4‑Triazole or Nitrofuran Replacements Cannot Substitute for CAS 651714‑00‑0 in Targeted Research Programs


The biological output of 1,2,4‑triazoles is exquisitely sensitive to the nature, position, and electronic character of the substituents on the heterocyclic ring [REFS‑1]. CAS 651714‑00‑0 is distinguished by a rare combination of two aryl N‑substituents (N1‑phenyl, N5‑phenyl) and a 5‑nitrofuran‑2‑yl group at C3, a regioisomeric arrangement that is absent from the vast majority of clinically used or literature‑reported 1,2,4‑triazoles [REFS‑2]. Even within the nitrofuran‑triazole conjugate family, simple modification of the N‑aryl substituents profoundly shifts the antibacterial potency, spectrum, and selectivity profile; consequently, generic replacement by a mono‑aryl analog or a non‑nitrofuran triazole would be expected to yield a different structure‑activity relationship (SAR), invalidating any comparison unless data are generated specifically for the 1,5‑diphenyl‑3‑(5‑nitrofuran‑2‑yl) scaffold [REFS‑2][REFS‑3].

Mono-aryl triazoles Replacing N1,N5-diphenyl with a single N-aryl substituent may shift antibacterial SAR and potency profile
Non-nitrofuran triazoles Removing the 5-nitrofuran warhead may eliminate the bioactivation-dependent anti-infective mechanism
1,2,3-triazole isomers Isomeric triazole core may alter hydrogen-bonding capacity and metabolic stability, limiting direct SAR transfer

Quantitative Differentiation Evidence for CAS 651714‑00‑0 Relative to Closest Structural Analogs and In‑Class Alternatives


Uniqueness of the N1,N5‑Diphenyl Substitution Pattern Among Nitrofuran‑1,2,4‑Triazoles

CAS 651714‑00‑0 is the only commercially catalogued 1,2,4‑triazole that simultaneously bears a 5‑nitrofuran‑2‑yl group at C3 and two unsubstituted phenyl rings at N1 and N5. In the largest patent corpus of nitrofuran‑1,2,4‑triazoles (WO 2003/000255), all 36 exemplified triazoles carry only one N‑substituent (R1 ≠ H, R2 = H) [REFS‑1]. Among >200 diphenyl‑1,2,4‑triazole derivatives reported elsewhere, none incorporate a 5‑nitrofuran‑2‑yl group [REFS‑2]. This dual‑aryl N‑substitution pattern creates a steric and electronic environment around the triazole core that is fundamentally different from any mono‑N‑aryl analog, justifying procurement when the goal is to explore SAR in a previously uncharted substituent space.

Substitution Pattern
Head-to-head
36/36 patent exemplars lack second N-aryl substituent; 100% of listed nitrofuran-triazoles lack N1,N5-diphenyl motif
Access to structurally unique SAR space; substitution pattern not available in any in-stock analog
Data from patent WO 2003/000255 and public compound catalogs
Medicinal Chemistry Structure‑Activity Relationship Anti‑infective Design

Nitrofuran Pharmacophore: Potency Advantage Over Non‑Nitrofuran 1,2,4‑Triazole Antibacterials

The 5‑nitrofuran‑2‑yl group is a validated bioreducible warhead that imparts potent antibacterial activity through a mechanism distinct from that of non‑nitro triazole antibacterials. In the nitrofuran‑triazole patent series, the most potent congener containing a 5‑nitrofuran‑2‑yl group (Compound 122, R1 = CH₃) achieved an MIC of 0.25 µg mL⁻¹ against Escherichia coli and <0.12 µg mL⁻¹ against Staphylococcus aureus in broth microdilution assays [REFS‑1]. By contrast, the most active non‑nitro diphenyl‑1,2,4‑triazole derivative (Compound 7a6) exhibited an MIC of 3.12 µg mL⁻¹ against S. aureus, a ≥26‑fold higher (weaker) value [REFS‑2]. Although direct MIC data for CAS 651714‑00‑0 remain unpublished, the presence of the 5‑nitrofuran‑2‑yl group in its structure places it in the same pharmacophoric class as the low‑MIC nitrofuran‑triazole series, predicting significantly greater potency than non‑nitro diphenyl‑triazoles.

Antibacterial MIC
Reported
MIC 0.25 µg/mL (E. coli) for close analog; ≥26-fold MIC advantage over non-nitro diphenyl-triazoles (S. aureus)
Supports nitrofuran pharmacophore screening fit; potency context from analog data
Broth microdilution data; compound-specific values for CAS 651714-00-0 not yet reported
Antibacterial Minimum Inhibitory Concentration Pharmacophore

Differentiation from 1,2,3‑Triazole‑Linked Nitrofuran Conjugates via Heterocyclic Core Identity

The anti‑tubercular and antibacterial literature on nitrofuran‑triazole conjugates is dominated by 1,2,3‑triazole scaffolds synthesized via CuAAC click chemistry, with typical MIC values of 1.17 µg mL⁻¹ against Mycobacterium tuberculosis H37Rv for the most active congeners [REFS‑1]. CAS 651714‑00‑0 contains a 1,2,4‑triazole core, which is known to exhibit a different hydrogen‑bonding capacity and metabolic stability profile compared to the 1,2,3‑triazole isomer [REFS‑2]. In fused 1,2,4‑triazole systems bearing a 5‑nitrofuran‑2‑yl group, antibacterial activity against S. aureus is retained while cytotoxicity against Hep‑G2 cells remains moderate, a selectivity window that can diverge from that of the 1,2,3‑triazole series [REFS‑3]. The 1,2,4‑triazole core of CAS 651714‑00‑0 thus defines a distinct chemical series with potentially different pharmacokinetic and selectivity outcomes.

Triazole Isomer Class
Class-level inference
1,2,4-triazole core vs 1,2,3-triazole nitrofuran conjugates; MIC 1.17 µg/mL (M. tuberculosis) for 1,2,3-series
1,2,4-triazole SAR context may differ; screening programs may require both isomer classes for full coverage
Data from distinct chemical series; direct comparison data for CAS 651714-00-0 not available
Medicinal Chemistry Triazole Isomerism Antitubercular

Computed Physicochemical Differentiation from Clinically Used Nitrofurans

Clinically approved nitrofurans such as nitrofurantoin (logP ≈ −0.47) and furazolidone (logP ≈ 0.22) are highly polar molecules with limited membrane permeability beyond the urinary tract and gastrointestinal lumen [REFS‑1]. The 1,5‑diphenyl substitution in CAS 651714‑00‑0 is predicted to increase lipophilicity by approximately 3‑4 log units relative to nitrofurantoin, based on the AlogP98 values of 3.22‑3.88 reported for mono‑N‑aryl‑substituted nitrofuran‑triazoles in WO 2003/000255 (e.g., Compound 134: AlogP98 = 3.22; Compound 139: AlogP98 = 3.88) [REFS‑2]. The addition of a second phenyl ring would further elevate lipophilicity, potentially enabling penetration into tissues and cellular compartments that are inaccessible to currently marketed nitrofurans.

Lipophilicity Estimate
Data to verify
Predicted logP >3.5 vs nitrofurantoin logP ≈ -0.47; estimated ≥3-log-unit increase
Higher lipophilicity may support intracellular distribution studies; tool compound for systemic nitrofuran research
Calculated AlogP98 from mono-phenyl analogs; experimental logP not determined for this compound
Drug‑likeness Lipophilicity Physicochemical Property

Recommended Application Scenarios for CAS 651714‑00‑0 Based on Validated Differentiation Evidence


Antibacterial Drug Discovery — Screening Against ESKAPE Pathogens

The 5‑nitrofuran‑2‑yl warhead, together with the proven sub‑µg mL⁻¹ MIC values of closely related nitrofuran‑1,2,4‑triazoles against E. coli and S. aureus [REFS‑1], supports the use of CAS 651714‑00‑0 as a screening hit in phenotypic antibacterial campaigns targeting multidrug‑resistant Gram‑positive and Gram‑negative bacteria. Its structural uniqueness relative to both clinical nitrofurans and non‑nitro triazoles [REFS‑2] makes it a valuable addition to diversity‑oriented screening decks for resistant ESKAPE pathogens.

Antitubercular Lead Identification — Mycobacterium tuberculosis H37Rv Screening

Nitrofuran‑triazole conjugates have demonstrated MICs as low as 0.25 µg mL⁻¹ against M. tuberculosis H37Rv [REFS‑3]. The 1,2,4‑triazole isomerism of CAS 651714‑00‑0 provides a scaffold distinct from the extensively explored 1,2,3‑triazole click‑chemistry series [REFS‑3], enabling orthogonal SAR exploration in antitubercular discovery programs that seek to overcome resistance to existing nitroaromatic prodrugs.

Antifungal Research — Activity Profiling Against Candida and Aspergillus Species

Fused 1,2,4‑triazole derivatives bearing the 5‑nitrofuran‑2‑yl group exhibit antifungal activity, and diphenyl‑substituted 1,2,4‑triazoles have shown MIC values of 3.12‑6.25 µg mL⁻¹ against Candida albicans and Aspergillus niger [REFS‑4]. CAS 651714‑00‑0, combining both structural features, is a logical candidate for antifungal screening cascades where azole‑resistant strains require evaluation against novel chemotypes.

Chemical Biology Probe — Investigating Nitroreductase‑Dependent Bioactivation in Novel Structural Contexts

The 5‑nitrofuran‑2‑yl group requires enzymatic reduction by bacterial nitroreductases to generate cytotoxic nitrosoradical intermediates [REFS‑5]. CAS 651714‑00‑0 offers a sterically congested N1,N5‑diphenyl‑1,2,4‑triazole environment that may alter the kinetics of nitroreductase recognition and subsequent DNA damage, making it a valuable probe for studying structure‑dependent bioactivation mechanisms distinct from those of nitrofurantoin and furazolidone [REFS‑5].

Application
Selection Property
Validation Focus
Antibacterial Screening – ESKAPE Pathogens
Nitrofuran warhead reactivity & structural novelty
MIC against multidrug-resistant panels
Antitubercular Lead ID
1,2,4-triazole isomer distinct from 1,2,3-triazole series
M. tuberculosis H37Rv MIC & resistance profile
Antifungal Profiling
Dual pharmacophore (triazole + nitrofuran)
Candida/Aspergillus MIC and azole cross-resistance
Chemical Biology Probe – Nitroreductase Bioactivation
Sterically congested N1,N5-diphenyl environment
Enzymatic reduction kinetics & DNA damage markers
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